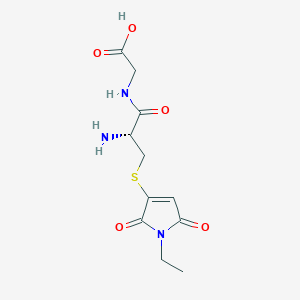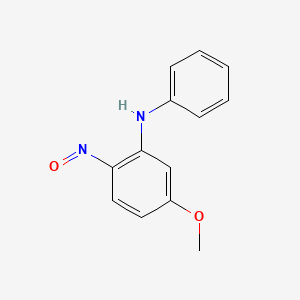
chloromanganese(1+);propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromanganese(1+);propane is a compound that consists of a manganese ion with a +1 charge coordinated to a chlorine atom and a propane molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloromanganese(1+);propane typically involves the reaction of manganese with chlorine gas in the presence of propane. This reaction can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed at elevated temperatures to facilitate the interaction between manganese and chlorine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors where manganese and chlorine gas are introduced in a controlled manner. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through various techniques, including distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Chloromanganese(1+);propane undergoes several types of chemical reactions, including:
Oxidation: The manganese ion can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Chlorine can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state manganese compounds, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
Chloromanganese(1+);propane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which chloromanganese(1+);propane exerts its effects involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the compound can enhance reaction rates and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- Chloromanganese(2+)
- Chloromanganese(3+)
- Chloropropane
Uniqueness
Chloromanganese(1+);propane is unique due to its specific oxidation state and coordination environment. Unlike chloromanganese(2+) and chloromanganese(3+), the +1 oxidation state of manganese in this compound provides distinct redox properties that are advantageous in certain catalytic and material applications. Additionally, the presence of propane as a ligand offers unique steric and electronic effects that differentiate it from other manganese-chlorine compounds.
Propiedades
Número CAS |
105486-13-3 |
|---|---|
Fórmula molecular |
C3H7ClMn |
Peso molecular |
133.48 g/mol |
Nombre IUPAC |
chloromanganese(1+);propane |
InChI |
InChI=1S/C3H7.ClH.Mn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
JYPNFBVPUORTFI-UHFFFAOYSA-M |
SMILES canónico |
C[CH-]C.Cl[Mn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)





![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)

![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)


![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)
